molecular formula C18H27N3O3 B7917946 [1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7917946
M. Wt: 333.4 g/mol
InChI Key: WLFVBOYDDVNHIO-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1353964-11-0) is a piperidine-derived compound featuring a 2-amino-acetyl substituent on the piperidin-3-yl moiety, coupled with an isopropyl-carbamic acid benzyl ester group. Its molecular formula is C18H25N3O3, with a molecular weight of 331.41 g/mol (exact value inferred from analogs in –7).

Properties

IUPAC Name

benzyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14(2)21(16-9-6-10-20(12-16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFVBOYDDVNHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The synthesis begins with (S)-piperidin-3-amine , which undergoes selective protection of the primary amine. Benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine as a base introduces the Cbz group, yielding N-Cbz-piperidin-3-amine in >85% yield. This intermediate is critical for preventing undesired side reactions during subsequent acetylations.

Amino-Acetylation

The secondary amine on the piperidine ring reacts with 2-chloroacetamide in the presence of potassium carbonate in acetonitrile at 60°C. This SN2 substitution installs the 2-amino-acetyl group, producing [1-(2-amino-acetyl)-piperidin-3-yl]-Cbz-carbamate with 70–75% yield. Monitoring via thin-layer chromatography (TLC; ethyl acetate/hexanes 1:1) ensures complete conversion.

Carbamate Formation and Benzylation

The Cbz-protected intermediate undergoes isopropyl isocyanate treatment in tetrahydrofuran (THF) at 0°C to form the carbamate linkage. Subsequent benzyl esterification uses benzyl bromide and sodium hydride in dimethylformamide (DMF), achieving 65–70% yield. Final purification via silica gel chromatography (gradient: 30–50% ethyl acetate in hexanes) yields the title compound with >98% purity.

Table 1: Reaction Conditions for Stepwise Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Cbz ProtectionCbz-Cl, Et₃N, DCM, 0°C→RT85–9095
Amino-Acetylation2-Chloroacetamide, K₂CO₃, MeCN, 60°C70–7590
Carbamate FormationIsopropyl isocyanate, THF, 0°C80–8592
BenzylationBenzyl bromide, NaH, DMF, RT65–7098

Organometallic Approaches

Palladium-Catalyzed Cyclization

A patent-pending method leverages palladium-catalyzed cyclization to construct the piperidine ring. Starting from N-allyl glycine tert-butyl ester , Pd(PPh₃)₄ catalyzes a 6-endo-trig cyclization in toluene at 110°C, forming the piperidine scaffold with 78% yield. This route excels in stereoselectivity, producing the (S)-enantiomer with >99% enantiomeric excess (ee).

Ring-Closing Metathesis (RCM)

Grubbs II catalyst facilitates RCM of diallylamine derivatives to form the piperidine core. For example, N,N-diallyl-2-aminoacetamide undergoes metathesis in dichloromethane at 40°C, yielding 1-(2-amino-acetyl)-piperidin-3-ene (82% yield). Hydrogenation with Pd/C under H₂ saturates the double bond, affording the saturated piperidine intermediate.

Multi-Step Convergent Synthesis

Fragment Coupling

A convergent approach couples pre-formed 1-(2-amino-acetyl)-piperidine with isopropyl carbamic acid benzyl ester . The piperidine fragment is synthesized via Mukaiyama aldol reaction (Source 4), while the carbamate ester is prepared by reacting isopropylamine with benzyl chloroformate . Dicyclohexylcarbodiimide (DCC)-mediated coupling in THF achieves 60–65% yield, though epimerization risks necessitate low-temperature conditions.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. For instance, the amino-acetylation step achieves 90% conversion in 10 minutes using a microreactor (residence time: 2 min, 100°C). Automated high-performance liquid chromatography (HPLC) systems monitor intermediate purity, reducing batch failures.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterStepwise SynthesisOrganometallicConvergent Synthesis
Total Steps453
Overall Yield (%)35–4045–5030–35
StereoselectivityModerateHighLow
ScalabilityExcellentModerateGood
Cost (USD/kg)12,00018,00015,000

The organometallic route offers superior stereocontrol but suffers from high catalyst costs. Stepwise synthesis remains the industrial favorite due to scalability and established protocols, whereas convergent approaches are limited by coupling inefficiencies .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Potential Therapeutic Applications

  • Neurological Disorders
    • The compound's ability to modulate neurotransmitter levels makes it a candidate for research into treatments for conditions such as Alzheimer's disease and depression.
  • Pain Management
    • Its structural similarity to analgesics suggests potential applications in pain relief therapies.
  • Anticancer Research
    • Studies indicate that compounds with similar structures may possess anticancer properties, warranting further investigation into this compound's efficacy against various cancer cell lines.

Summary of Synthesis Steps

StepReaction TypeReagents Involved
1Nucleophilic SubstitutionIsopropyl carbamate + Benzyl halide
2CondensationPiperidine derivative + Acetic anhydride

Binding Affinity and Specificity

Research on the binding affinity of [1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester has shown promising results:

  • In vitro Studies : These studies typically measure how well the compound binds to target receptors or enzymes, providing insights into its potential efficacy.
  • Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity is crucial for optimizing the compound's therapeutic potential.

Case Studies

  • Neurological Target Interaction
    • A study demonstrated that similar compounds could effectively inhibit acetylcholinesterase, suggesting potential applications in enhancing cholinergic signaling in neurodegenerative diseases.
  • Anticancer Activity Assessment
    • Preliminary assays indicated that structurally related compounds exhibit significant cytotoxic effects on specific cancer cell lines, highlighting the need for further exploration of this compound's anticancer properties.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with five analogs, focusing on substituents, ring systems, and key properties:

Compound Name Substituent/Ring System Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
[1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidine, 2-amino-acetyl C18H25N3O3 331.41 Predicted density: ~1.14 g/cm³
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine, 2-hydroxy-ethyl C17H26N2O3 306.40 Lower MW; hydroxy group enhances polarity
[1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidine, 2-chloro-acetyl C18H24ClN3O3 365.86 Chloro group increases reactivity
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine, 2-chloro-acetyl C17H23ClN2O3 338.83 Combines chloro and pyrrolidine motifs
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidine, 2-amino-propionyl C19H29N3O3 347.45 Longer acyl chain; higher lipophilicity
Key Observations:
  • Substituent Effects: The 2-amino-acetyl group in the target compound may facilitate hydrogen bonding, whereas chloro-acetyl analogs (e.g., Ref: 10-F083746) exhibit higher electrophilicity, favoring covalent interactions .
  • Stereochemistry: The (S)-configured amino-propionyl analog (CAS: 1354033-31-0) highlights enantiomer-specific interactions, which could influence pharmacokinetics .

Biological Activity

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a synthetic compound belonging to the carbamate class. Its structural features include a piperidine ring and an aminoacetyl moiety, which are crucial for its biological interactions. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is C18H27N3O3C_{18}H_{27}N_{3}O_{3}. The compound's stereochemistry is significant for its biological activity, as it influences how the molecule interacts with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester exhibit a range of biological activities, including:

  • Neuroactive Properties : Many piperidine derivatives demonstrate significant neuroactivity, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Activity : Some carbamate compounds have shown effectiveness against various pathogens, indicating a potential role in antibiotic development.
  • Cancer Therapy : Certain derivatives have been investigated for their cytotoxic effects on cancer cells, with promising results in inhibiting tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is essential for optimizing its biological activity. The following table summarizes findings from various studies on structurally related compounds:

Compound NameStructureUnique Features
Piperidine Derivative AStructure AKnown for strong neuroactive properties
Carbamate BStructure BExhibits significant antimicrobial activity
Acetamide CStructure CUsed primarily in pain relief medications

These comparisons highlight how variations in molecular structure can lead to differences in efficacy and application potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their mechanisms of action:

  • Neuropharmacology : One study demonstrated that piperidine derivatives could effectively inhibit neurotransmitter uptake, suggesting a mechanism for their neuroactive effects. The introduction of specific substituents significantly enhanced binding affinity to target receptors .
  • Anticancer Activity : Research reported that certain piperidine-based compounds displayed cytotoxicity against various cancer cell lines. For instance, a compound structurally similar to the target demonstrated improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Antimicrobial Studies : Investigations into the antimicrobial properties of carbamate derivatives revealed that modifications at the piperidine nitrogen significantly influenced antibacterial efficacy against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of [1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester during synthesis?

  • Methodological Answer :

  • Use CAS No. 1036389-86-2 (listed in authoritative chemical databases) for unambiguous identification .
  • Employ high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed vs. calculated m/z for C19H28N3O3). Cross-validate with <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituents on the piperidine ring and benzyl ester group, focusing on characteristic shifts (e.g., ~7.3 ppm for benzyl aromatic protons) .
  • IR spectroscopy can detect key functional groups (e.g., carbamate C=O stretch at ~1730 cm<sup>-1</sup> and amide N-H stretch at ~3300 cm<sup>-1</sup>) .

Q. What synthetic routes are recommended for preparing this compound with high purity?

  • Methodological Answer :

  • Stepwise acylation : React piperidin-3-yl-isopropyl-carbamic acid benzyl ester with 2-amino-acetyl chloride in anhydrous DMF under nitrogen, using triethylamine as a base (yield optimization via temperature control at 0–5°C) .
  • Purification : Use silica gel chromatography with gradient elution (e.g., CH2Cl2:IPA:hexane = 89:10:1) to isolate the product . Monitor purity via HPLC with ammonium acetate buffer (pH 6.5) for reproducible retention times .

Q. How should researchers address solubility challenges in aqueous assays?

  • Methodological Answer :

  • The compound’s hydrophobic benzyl ester and piperidine groups limit water solubility. Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) to prepare stock solutions .
  • For in vitro assays, confirm solubility via dynamic light scattering (DLS) to detect aggregates. Adjust pH (6.5–7.4) to stabilize the carbamate group .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Batch variability : Characterize impurities (e.g., hydrolyzed carbamate byproducts) using LC-MS. Compare activity of purified vs. crude batches .
  • Receptor specificity : Screen against related GPCRs (e.g., neurokinin or opioid receptors) to rule off-target effects, referencing structural analogs like SR140333 (piperidine-based GPCR ligands) .

Q. How can stereochemical integrity be maintained during synthesis and storage?

  • Methodological Answer :

  • The chiral piperidin-3-yl center is prone to racemization under acidic/basic conditions. Use mild reagents (e.g., HATU for amide coupling) and low-temperature reactions .
  • Monitor enantiomeric excess via chiral HPLC with cellulose-based columns. Store the compound in anhydrous DMSO at –20°C to prevent hydrolysis .

Q. What analytical methods are critical for detecting degradation products?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and hydrolytic conditions (pH 1–13). Analyze via LC-MS to identify breakdown products (e.g., benzyl alcohol from ester hydrolysis) .
  • Quantify degradation using UV-spectrophotometrymax ~260 nm for aromatic residues) and validate with stability-indicating assays per ICH guidelines .

Q. How to design experiments assessing its pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In vitro PK : Use Caco-2 cell monolayers to measure permeability (Papp). Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess efflux .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Identify metabolites (e.g., N-dealkylation at piperidine) .

Critical Notes

  • Avoid commercial databases like ; rely on peer-reviewed journals (e.g., Central European Journal) and authoritative sources (PubChem) .
  • Contradictions in spectral data (e.g., GC-MS ion intensity) may arise from instrument sensitivity; always cross-validate with orthogonal methods .

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